molecular formula C15H23NO3 B2778681 (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol CAS No. 926308-23-8

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

Cat. No.: B2778681
CAS No.: 926308-23-8
M. Wt: 265.353
InChI Key: WIXVUEQGJZPUQE-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Purification: To separate and purify the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol apart is its specific stereochemistry, which provides unique reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Biological Activity

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol, also known as a derivative related to cabazitaxel impurities, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 158830-39-8

Biological Activity Overview

The biological activity of this compound can be summarized based on various studies focusing on its interactions with specific biological targets and pathways.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to this compound exhibit inhibitory effects on HDAC enzymes, which play crucial roles in epigenetic regulation and cancer biology. For instance, azumamides, which share structural similarities, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM .

2. Antiviral Activity

Recent studies have explored the potential of ketone-based inhibitors targeting coronavirus proteases. While this compound itself was not the primary focus, related compounds have demonstrated significant antiviral properties against SARS-CoV proteases, suggesting a potential avenue for further investigation into this compound's efficacy against viral targets .

3. Cytotoxic Effects

Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects in various cancer cell lines. The structure-function relationship indicates that modifications in the amino acid side chains can significantly alter the compound's potency and selectivity towards different cancer types .

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (nM)Reference
Azumamide AHDAC114
Azumamide CHDAC235
Azumamide EHDAC367
PF-00835231SARS-CoV 3CLpro220

Study Insights

A study focusing on the synthesis and evaluation of azumamide analogs highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that the presence of specific functional groups significantly influenced the inhibitory effects on HDAC enzymes and other biological targets .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXVUEQGJZPUQE-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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